molecular formula C15H13I B13989435 3-Iodo-9,9-dimethyl-9H-fluorene

3-Iodo-9,9-dimethyl-9H-fluorene

Cat. No.: B13989435
M. Wt: 320.17 g/mol
InChI Key: WRUWRHHWULEBEP-UHFFFAOYSA-N
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Description

3-Iodo-9,9-dimethyl-9H-fluorene is an organic compound belonging to the fluorene family. Fluorene derivatives are known for their unique structural and electronic properties, making them valuable in various scientific and industrial applications. The compound features an iodine atom at the 3-position and two methyl groups at the 9-position of the fluorene core, which significantly influences its reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-9,9-dimethyl-9H-fluorene typically involves the iodination of 9,9-dimethylfluorene. One common method is the reaction of 9,9-dimethylfluorene with iodine in the presence of an oxidizing agent such as iodic acid. The reaction is carried out under controlled conditions to ensure selective iodination at the 3-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-9,9-dimethyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted fluorenes depending on the nucleophile used.

    Coupling Products: Biaryl compounds or more complex fluorene derivatives.

    Oxidation Products: Fluorenone derivatives.

    Reduction Products: Reduced fluorene derivatives.

Scientific Research Applications

3-Iodo-9,9-dimethyl-9H-fluorene has several applications in scientific research:

    Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.

    Material Science: Employed in the development of new materials with specific optical and electronic characteristics.

    Medicinal Chemistry: Investigated for potential use in drug development and as a building block for bioactive molecules.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of 3-Iodo-9,9-dimethyl-9H-fluorene depends on its application. In organic electronics, its role is primarily based on its ability to transport charge and emit light. The iodine atom and methyl groups influence the compound’s electronic properties, making it suitable for use in devices that require efficient charge transport and light emission .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-9,9-dimethyl-9H-fluorene
  • 2-Iodo-9,9-dimethyl-9H-fluorene
  • 4-Iodo-9,9-dimethyl-9H-fluorene

Uniqueness

3-Iodo-9,9-dimethyl-9H-fluorene is unique due to the specific positioning of the iodine atom and the presence of two methyl groups at the 9-position. This unique structure imparts distinct electronic properties, making it particularly valuable in applications requiring precise control of electronic characteristics .

Properties

Molecular Formula

C15H13I

Molecular Weight

320.17 g/mol

IUPAC Name

3-iodo-9,9-dimethylfluorene

InChI

InChI=1S/C15H13I/c1-15(2)13-6-4-3-5-11(13)12-9-10(16)7-8-14(12)15/h3-9H,1-2H3

InChI Key

WRUWRHHWULEBEP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)I)C3=CC=CC=C31)C

Origin of Product

United States

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